

HPLC method for analyzing (S)-3-Amino-4-phenylbutyric acid hydrochloride

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Compound of Interest

Compound Name: (S)-3-Amino-4-phenylbutyric acid
hydrochloride

Cat. No.: B555401

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An HPLC Method for the Analysis of **(S)-3-Amino-4-phenylbutyric acid hydrochloride**

Application Note and Protocol

This document provides a detailed methodology for the analysis of **(S)-3-Amino-4-phenylbutyric acid hydrochloride**, a compound commonly known as phenibut, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for use by researchers, scientists, and drug development professionals for the purpose of quantification and chiral purity assessment.

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride is the pharmacologically active enantiomer of phenibut, a derivative of the inhibitory neurotransmitter γ -aminobutyric acid (GABA). It exhibits anxiolytic and nootropic effects. Accurate and robust analytical methods are crucial for the quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes two HPLC methods: a reversed-phase method for the quantification of the total amount of 3-Amino-4-phenylbutyric acid hydrochloride and a chiral separation method to determine the enantiomeric purity of the (S)-isomer.

Part 1: Quantitative Analysis by Reversed-Phase HPLC

This method is suitable for determining the total concentration of 3-Amino-4-phenylbutyric acid hydrochloride in a sample.

Experimental Protocol

1. Instrumentation and Materials

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC grade acetonitrile, water, and ammonium acetate

2. Chromatographic Conditions

- Mobile Phase: 20 mM Ammonium acetate in water:Acetonitrile (80:20, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL

3. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **(S)-3-Amino-4-phenylbutyric acid hydrochloride** reference standard and dissolve it in 10 mL of the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

- Sample Preparation: Dissolve the sample containing **(S)-3-Amino-4-phenylbutyric acid hydrochloride** in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Determine the concentration of **(S)-3-Amino-4-phenylbutyric acid hydrochloride** in the sample by interpolating its peak area from the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes the performance characteristics of the reversed-phase HPLC method.

Parameter	Result
Linearity (R^2)	> 0.999
Range	10 - 200 µg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	2.5 µg/mL
Limit of Quantification (LOQ)	8.0 µg/mL

Part 2: Chiral Separation by HPLC

This method is designed to separate the (S) and (R)-enantiomers of 3-Amino-4-phenylbutyric acid hydrochloride to assess the enantiomeric purity of the (S)-isomer.

Experimental Protocol

1. Instrumentation and Materials

- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 μ m)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC grade methanol, ethanol, and acetic acid

2. Chromatographic Conditions

- Mobile Phase: Methanol:Ethanol:Acetic Acid (50:50:0.1, v/v/v)
- Flow Rate: 0.8 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 μ L

3. Standard and Sample Preparation

- Racemic Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic 3-Amino-4-phenylbutyric acid hydrochloride and dissolve it in 10 mL of the mobile phase. This is used for system suitability to ensure the separation of the two enantiomers.
- Sample Preparation: Dissolve the sample containing **(S)-3-Amino-4-phenylbutyric acid hydrochloride** in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

4. Data Analysis

- Inject the racemic standard to identify the retention times of the (S) and (R)-enantiomers.
- Inject the sample and integrate the peak areas for both enantiomers.

- Calculate the enantiomeric excess (% ee) using the following formula: $\% ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$

Data Presentation: Chiral Method Performance

Parameter	Result
Resolution (Rs)	> 1.5 between enantiomers
Limit of Detection (LOD) for (R)-enantiomer	0.1% of the (S)-enantiomer peak area
Limit of Quantification (LOQ) for (R)-enantiomer	0.3% of the (S)-enantiomer peak area

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **(S)-3-Amino-4-phenylbutyric acid hydrochloride**.



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Caption: General workflow for HPLC analysis.

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